Regioisomeric Purity and Structural Fidelity: 2-Bromo-3-fluoro-6-methoxybenzaldehyde vs. 2-Bromo-6-fluoro-3-methoxybenzaldehyde
The 2,3,6-substitution pattern of 2-Bromo-3-fluoro-6-methoxybenzaldehyde (CAS 1780200-30-7) is structurally distinct from its isomer 2-Bromo-6-fluoro-3-methoxybenzaldehyde (CAS 154650-22-3) . The target compound places the methoxy group ortho to the aldehyde, whereas the isomer places it meta. This difference in spatial arrangement fundamentally alters the molecule's conformational preferences and potential for intramolecular interactions. The target compound is supplied with a minimum purity specification of 97% , ensuring that the specific 2,3,6-isomer, and not a mixture of regioisomers, is delivered for precise structure-activity relationship (SAR) studies.
| Evidence Dimension | Regioisomeric Substitution Pattern |
|---|---|
| Target Compound Data | 2-Bromo-3-fluoro-6-methoxy substitution pattern |
| Comparator Or Baseline | 2-Bromo-6-fluoro-3-methoxy substitution pattern (CAS 154650-22-3) |
| Quantified Difference | Distinct positional isomer with different spatial orientation of functional groups |
| Conditions | Structural analysis via IUPAC nomenclature, InChI, and SMILES strings |
Why This Matters
Procurement of the incorrect regioisomer will lead to a different spatial presentation of functional groups, invalidating any downstream SAR or synthetic step predicated on the 2,3,6-orientation.
